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Compound of Interest

Compound Name: 3,6,9,12-Tetraoxahexadecan-1-OL

Cat. No.: B073479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetraethylene glycol monobutyl ether (CAS No. 1559-34-8). The information herein is intended

to support the structural elucidation, characterization, and quality control of this compound in

research and development settings. This document details available and predicted spectral

data, outlines comprehensive experimental protocols for spectroscopic analysis, and presents

a generalized workflow for chemical characterization.

Compound Information
Identifier Value

IUPAC Name 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol

Synonyms
Butoxytetraglycol, Tetraethylene glycol butyl

ether

CAS Number 1559-34-8[1][2][3][4][5]

Molecular Formula C₁₂H₂₆O₅[2][5]

Molecular Weight 250.33 g/mol [5]

Appearance Colorless, viscous liquid[2]
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Spectroscopic Data
The following sections present the mass spectrometry, infrared, and nuclear magnetic

resonance spectral data for tetraethylene glycol monobutyl ether.

Mass Spectrometry
The electron ionization mass spectrum of tetraethylene glycol monobutyl ether is characterized

by fragmentation of the polyether chain. The molecular ion peak is often weak or absent, with

the spectrum being dominated by smaller fragments resulting from the cleavage of C-O and C-

C bonds.

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data[6]

m/z Relative Intensity (%) Possible Fragment

45 100 [C₂H₅O]⁺

57 85 [C₄H₉]⁺

59 40 [C₂H₅O₂]⁺

73 25 [C₃H₅O₂]⁺

89 55 [C₄H₉O₂]⁺

103 20 [C₅H₁₁O₂]⁺

117 15 [C₆H₁₃O₂]⁺

133 30 [C₆H₁₃O₃]⁺

147 10 [C₇H₁₅O₃]⁺

161 5 [C₈H₁₇O₃]⁺

177 5 [C₈H₁₇O₄]⁺

Infrared (IR) Spectroscopy
Disclaimer: Experimental IR spectra for tetraethylene glycol monobutyl ether are not readily

available in the public domain. The data presented below are predicted based on the
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characteristic absorption bands of alcohols and ethers.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3550 - 3200 Strong, Broad O-H stretch (alcohol)

2950 - 2850 Strong C-H stretch (alkane)

1470 - 1440 Medium C-H bend (alkane)

1150 - 1085 Strong C-O stretch (ether)

1080 - 1040 Strong C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR spectra for tetraethylene glycol monobutyl ether are not readily

available in the public domain. The chemical shifts presented below are predicted based on

analogous structures such as tetraethylene glycol monomethyl ether and other polyethylene

glycol ethers.

Table 4: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment

~ 0.92 Triplet 3H -CH₃

~ 1.38 Sextet 2H -CH₂-CH₃

~ 1.57 Quintet 2H -O-CH₂-CH₂-

~ 2.50 Broad Singlet 1H -OH

~ 3.45 Triplet 2H -O-CH₂- (butyl)

~ 3.60 - 3.75 Multiplet 16H -O-CH₂-CH₂-O-

Table 5: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
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Chemical Shift (ppm) Assignment

~ 13.9 -CH₃

~ 19.3 -CH₂-CH₃

~ 31.7 -O-CH₂-CH₂- (butyl)

~ 61.7 HO-CH₂-

~ 70.0 - 71.0 -O-CH₂-CH₂-O- and -O-CH₂- (butyl)

~ 72.6 HO-CH₂-CH₂-

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of

tetraethylene glycol monobutyl ether.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of tetraethylene glycol monobutyl

ether in a volatile solvent such as methanol or dichloromethane. Further dilute this solution to

a final concentration of 1-10 µg/mL.

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25

µm film thickness).

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15

°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy
Sample Preparation: As a neat liquid, place one drop of tetraethylene glycol monobutyl ether

directly onto the center of a clean, dry NaCl or KBr salt plate. Place a second salt plate on

top and gently rotate to create a thin, uniform film between the plates. Ensure no air bubbles

are trapped.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Background Scan: Collect a background spectrum of the empty sample compartment.

Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire

the sample spectrum.

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of tetraethylene glycol monobutyl ether into

a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or

DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0
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ppm). Gently swirl to ensure complete dissolution. Transfer the solution to a 5 mm NMR

tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Data Acquisition:

Pulse Program: A standard single-pulse experiment.

Number of Scans: 16-64 scans for adequate signal-to-noise.

Spectral Width: ~12-15 ppm.

Relaxation Delay: 1-5 seconds.

¹³C NMR Data Acquisition:

Pulse Program: A proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans may be necessary.

Spectral Width: ~200-220 ppm.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals for ¹H NMR.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as tetraethylene glycol monobutyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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